2-Methoxybenzaldehyde

Description

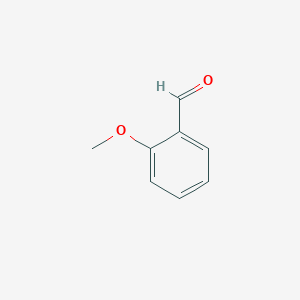

Structure

3D Structure

Properties

IUPAC Name |

2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-10-8-5-3-2-4-7(8)6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZJLOCLABXVMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051690 | |

| Record name | 2-Methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow solidified mass or fragments; mp = 34-40 deg C; [Sigma-Aldrich MSDS], Solid, Light yellow solid; Sweet powdery hawthorn, vanilla and almond aroma | |

| Record name | 2-Methoxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10898 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | o-Anisaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2039/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

238.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water and propylene glycol, Soluble (in ethanol) | |

| Record name | o-Anisaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2039/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.12 [mmHg] | |

| Record name | 2-Methoxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10898 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

135-02-4 | |

| Record name | 2-Methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Anisaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Anisaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-ANISALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CP821WF2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

39 °C | |

| Record name | 2-Methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Derivatization Methodologies

Established Synthetic Pathways

The reactivity of 2-Methoxybenzaldehyde is centered around its aldehyde functional group, which readily participates in addition and condensation reactions. The methoxy (B1213986) group at the ortho position can influence the compound's reactivity through electronic and steric effects.

This compound serves as a key starting material for the synthesis of more complex molecules through various chemical reactions. These transformations leverage the electrophilic nature of the aldehyde's carbonyl carbon.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of an aldehyde or ketone with an active hydrogen compound in the presence of a basic catalyst. wikipedia.orglscollege.ac.insrmist.edu.insci-hub.se The reaction is characterized by a nucleophilic addition followed by a dehydration step, typically yielding an α,β-unsaturated product. wikipedia.orgsrmist.edu.inresearchgate.net Weakly basic amines are commonly employed as catalysts. wikipedia.orgchemeurope.com

A notable example involves the reaction of this compound with thiobarbituric acid. lscollege.ac.inresearchgate.net This reaction is conducted in ethanol (B145695) using piperidine (B6355638) as a base, resulting in the formation of an enone which is a charge transfer complex molecule. wikipedia.orglscollege.ac.inresearchgate.net

Table 1: Knoevenagel Condensation with this compound

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

|---|

Aldol condensations are fundamental carbon-carbon bond-forming reactions in organic synthesis. magritek.comwikipedia.org They involve the reaction of an enol or enolate ion with a carbonyl compound to first form a β-hydroxy aldehyde or β-hydroxy ketone (an aldol addition), which then dehydrates to yield a conjugated enone. wikipedia.org When the condensation occurs between two different carbonyl compounds, it is termed a crossed aldol condensation. wikipedia.org Reactions between an aldehyde and a ketone, such as methoxybenzaldehyde isomers reacting with ketones, are often specifically referred to as Claisen-Schmidt condensations. srmist.edu.in

For instance, the base-catalyzed aldol condensation of p-methoxybenzaldehyde (an isomer of this compound) with acetone (B3395972) yields 4-(4'-methoxyphenyl)-3-buten-2-one. azom.com Similarly, p-methoxybenzaldehyde reacts with acetophenone (B1666503) under basic conditions to synthesize p-methoxybenzalacetophenone. scribd.com These reactions illustrate the general pathway for methoxybenzaldehydes in aldol-type transformations. magritek.comazom.com

Table 2: Aldol Condensation with Methoxybenzaldehyde Isomers

| Aldehyde | Ketone | Catalyst | Product |

|---|---|---|---|

| p-Methoxybenzaldehyde | Acetone | Potassium Hydroxide (B78521) | 4-(4'-methoxyphenyl)-3-buten-2-one azom.com |

Reductive amination is a method used to form amines from aldehydes or ketones. This process can occur in one step, involving the condensation of the carbonyl compound with an amine followed by the reduction of the resulting imine. A specific variant of this is the Leuckart reaction, which uses ammonium (B1175870) formate (B1220265) or formamide (B127407) as the reducing agent to convert aldehydes or ketones to amines. espublisher.comresearchgate.net

A novel, one-step catalytic reductive amination of this compound has been developed using dimethylformamide (DMF) as both the amine source and reducing agent. espublisher.comresearchgate.netespublisher.com This reaction is efficiently catalyzed by Lanthanum-doped zirconia (Zr4La1), achieving complete conversion of this compound with 100% selectivity to the product, 2-methoxy-N,N-dimethylbenzylamine. espublisher.comresearchgate.netespublisher.com The reaction proceeds under specific temperature and agitation conditions in an autoclave. espublisher.com

Table 3: Reductive Amination of this compound

| Reactant 1 | Amine/Reducing Agent | Catalyst | Product |

|---|

Acetalization is a reaction used to protect aldehyde functional groups by converting them into acetals. The process typically involves reacting the aldehyde with an alcohol in the presence of an acid catalyst. researchgate.net The reaction proceeds through a hemiacetal intermediate. researchgate.netasianpubs.orgunimed.ac.id

The mechanism of the acetalization of this compound with methanol (B129727) using hydrochloric acid as a catalyst has been studied using computational methods. researchgate.netasianpubs.org These studies show the formation of a labile hemiacetal intermediate before the final, more stable acetal (B89532) product is formed. researchgate.netasianpubs.orgunimed.ac.id Computational analysis indicates that the final acetal product, this compound dimethyl acetal, is energetically more stable than both the initial reactant and the hemiacetal intermediate. asianpubs.orgunimed.ac.id

Table 4: Acetalization of this compound

| Reactant 1 | Reactant 2 | Catalyst | Intermediate | Product |

|---|

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. These compounds are important ligands in coordination chemistry and as intermediates in organic synthesis. scirp.org

This compound is readily used in the synthesis of Schiff bases. For example, it reacts with benzidine (B372746) in a 1:2 molar ratio upon refluxing in methanol to yield the corresponding Schiff base, Bis(2-methoxybenzylidene)biphenyl-4,4'-diamine. scirp.org In another example, a Schiff base, (E)-2-((2-methoxybenzylidene)amino)phenol, was synthesized in excellent yield by the solvent-free grinding of this compound and 2-aminophenol (B121084) in a mortar and pestle. researchgate.net

Table 5: Schiff Base Formation from this compound

| Reactant 1 | Reactant 2 (Amine) | Reaction Conditions | Product |

|---|---|---|---|

| This compound | Benzidine | Reflux in methanol | Bis(2-methoxybenzylidene)biphenyl-4,4'-diamine scirp.org |

Chemical Transformations Involving this compound as a Reactant

Henry (Nitroaldol) Reactions

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, such as an aldehyde or ketone. tandfonline.com This reaction is a valuable tool in organic synthesis for the creation of β-nitro alcohols, which are versatile intermediates that can be further transformed into other useful compounds like nitroalkenes, 2-amino alcohols, and 2-nitroketones. tandfonline.com

The reaction is typically base-catalyzed and can be performed using various catalysts, including heterogeneous catalysts and enzymes. tandfonline.com Research has shown that this compound can participate in the Henry reaction. For instance, it has been observed to react with nitroalkanes, although the electronic properties of the substituents on the benzaldehyde (B42025) can influence the reaction's success. tandfonline.com One study noted that while p-chloro and p-nitrobenzaldehyde reacted with nitroethane to give good yields, p-methoxybenzaldehyde did not react under the same conditions, highlighting the impact of electron-donating groups. tandfonline.com In some cases, the reaction with this compound has been shown to proceed particularly fast, which may suggest a chelating effect of the substrate with the catalyst. researchgate.net

Chalcone (B49325) Synthesis via Condensation with Hydroxyacetophenone

Chalcones are a class of organic compounds that are considered precursors for various heterocyclic compounds. arabjchem.org They are typically synthesized through a Claisen-Schmidt condensation reaction, which is a base-catalyzed reaction between an aldehyde and a ketone. wikipedia.orgscribd.com

The synthesis of chalcones involving this compound and hydroxyacetophenone has been a subject of study. For example, a reaction between this compound and 2-hydroxyacetophenone (B1195853) has been reported to yield a yellow chalcone. researchgate.net In another instance, 1-(2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one was synthesized from the reaction of o-hydroxyacetophenone and this compound. sciensage.info The reaction is often carried out in the presence of a base like sodium hydroxide in a solvent such as ethanol. sciensage.info

Below is a table summarizing the synthesis of a specific chalcone derivative:

| Reactants | Product | Molecular Formula | Color | Yield | Melting Point (°C) |

| This compound, o-Hydroxyacetophenone | 1-(2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | C16H14O3 | Yellowish | 70% | 60-62 |

Hydrazone Formation

Hydrazones are a class of organic compounds containing the azomethine group (–RC=N–) and are typically formed by the condensation of a primary amine, such as hydrazine (B178648), with a carbonyl compound. asianpubs.org These compounds are valuable intermediates in organic synthesis. asianpubs.org

The formation of hydrazones from this compound has been demonstrated in several studies. For instance, (E,E)-2-hydroxy-3-methoxybenzaldehyde azine was synthesized through the condensation reaction of 2-hydroxy-3-methoxybenzaldehyde (B140153) and hydrazine hydrochloride in ethanol. asianpubs.org In another study, a new hydrazone was synthesized from the reaction of equimolar quantities of this compound with 4-methoxybenzohydrazide in methanol. iucr.org

Pyrazoline Derivative Synthesis

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for their diverse biological activities. ijpbs.comthepharmajournal.com One common method for synthesizing pyrazoline derivatives involves the cyclization of chalcones with hydrazine or its derivatives. thepharmajournal.comderpharmachemica.com

The synthesis of pyrazolines often begins with the Claisen-Schmidt condensation to form a chalcone, which then undergoes a cyclization reaction. arabjchem.org For example, chalcones can be synthesized from an aldol condensation between a benzaldehyde and an acetophenone. derpharmachemica.com These chalcones are then reacted with a hydrazine, such as 2,4-dinitrophenyl hydrazine, in a solvent like ethanol to yield pyrazoline derivatives. derpharmachemica.com The reaction mixture is typically refluxed to facilitate the cyclization. derpharmachemica.com

Benzohydrazide (B10538) Derivative Synthesis

Benzohydrazide derivatives are another class of compounds that can be synthesized from this compound. These are often formed through the condensation reaction of a benzohydrazide with an aldehyde.

Several studies have reported the synthesis of benzohydrazide derivatives using this compound. For example, N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazide has been synthesized by reacting 2-hydroxybenzohydrazide (B147611) with this compound in ethanol, a reaction that can be facilitated by microwave irradiation. fip.org Another example is the synthesis of (E)-4-Hydroxy-N'-(2-methoxybenzylidene) benzohydrazide through an acid-catalyzed condensation of this compound and 4-hydroxybenzhydrazide (B196067) in methanol. researchgate.net Similarly, 2-iodo-N'-(2-methoxybenzylidene)benzohydrazide is synthesized by reacting benzohydrazide with this compound in the presence of an acid catalyst like acetic acid under reflux conditions. smolecule.com

The following table presents data on the synthesis of a specific benzohydrazide derivative:

| Reactants | Product | Yield |

| 2-hydroxy-3-methoxy benzaldehyde, benzohydrazide | N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene] benzohydrazide | 62.1% |

Catalytic Approaches in Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering pathways to increase reaction efficiency, selectivity, and sustainability.

Reductive amination is a significant chemical transformation used for the synthesis of amines from aldehydes or ketones. The Leuckart reaction is a specific type of reductive amination that traditionally uses ammonium formate or formamide as the reducing agent at high temperatures. espublisher.comresearchgate.net

Recent research has focused on developing more efficient and heterogeneous catalytic systems for this reaction. One such development is the use of lanthanum-doped zirconia as a catalyst for the one-step reductive amination of this compound with dimethylformamide (DMF). espublisher.comespublisher.com This novel catalytic route leads to the synthesis of 2-methoxy-N,N-dimethylbenzylamine. espublisher.comresearchgate.net

Studies have shown that a catalyst with a 4:1 molar ratio of zirconium to lanthanum, which results in the formation of a full tetragonal phase of zirconia, exhibits the highest activity. espublisher.comespublisher.com Under optimized conditions, this catalytic system can achieve complete conversion of this compound with 100% selectivity towards the desired reductive amination product. espublisher.comresearchgate.net The catalyst has also been found to be stable and reusable. espublisher.comespublisher.com

The following table summarizes the reaction conditions and outcomes for the reductive amination of this compound using a lanthanum-doped zirconia catalyst.

| Parameter | Condition/Value |

| Catalyst | Lanthanum-doped Zirconia (4:1 Zr:La) |

| Reactants | This compound, Dimethylformamide (DMF) |

| Product | 2-methoxy-N,N-dimethylbenzylamine |

| Conversion of this compound | Complete (100%) |

| Selectivity to Product | 100% |

| Optimal Temperature | 433 K |

| Agitation Speed | 1000 rpm |

Fluorapatite (B74983) Catalysis in Wadsworth–Emmons Reactions

The Wadsworth-Emmons reaction, a cornerstone for the synthesis of α,β-unsaturated esters, has been successfully performed using a fluorapatite (FAP) catalyst with this compound. researchgate.netncl.res.in In a notable study, the reaction between this compound and triethylphosphonoacetate using the FAP catalyst resulted in a 100% conversion to the corresponding α,β-unsaturated ester with 80% selectivity. researchgate.netacs.orgresearchgate.netresearchgate.net This heterogeneous catalytic system demonstrates significant potential for efficient and clean synthesis.

Researchers conducted kinetic studies to understand the reaction mechanism, validating the data with the Langmuir–Hinshelwood–Hougen–Watson (LHHW) model. researchgate.netacs.org The stability of the fluorapatite catalyst is a key feature; it was found to be reusable for up to three cycles without any discernible loss in its catalytic activity. ncl.res.inacs.orgresearchgate.net The catalyst was extensively characterized using a variety of analytical techniques, including Fourier Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM), and Temperature Programmed Desorption of ammonia (B1221849) (TPD-NH3), to elucidate its structural and surface properties. ncl.res.inacs.orgresearchgate.net The research also involved a systematic study of various reaction parameters, such as temperature, catalyst loading, solvent effects, and reactant molar ratios, to optimize the reaction conditions. researchgate.netncl.res.in

Table 1: Wadsworth-Emmons Reaction of this compound with Fluorapatite Catalyst

| Parameter | Finding | Citation |

|---|---|---|

| Reactants | This compound, Triethylphosphonoacetate | researchgate.netacs.org |

| Catalyst | Fluorapatite (FAP) | ncl.res.inacs.org |

| Conversion | 100% | researchgate.netacs.org |

| Selectivity | 80% (for α,β-unsaturated ester) | researchgate.netacs.org |

| Catalyst Stability | Stable for up to three recycles | ncl.res.inresearchgate.net |

| Kinetic Model | Langmuir–Hinshelwood–Hougen–Watson (LHHW) | researchgate.netacs.org |

Halogen Acid Catalysis in Acetalization

The mechanism of the acetalization of this compound has been investigated using computational chemistry, specifically through ab initio methods, with hydrochloric acid serving as the halogen acid catalyst. asianpubs.orgunimed.ac.idgoogle.co.id These theoretical studies provide insight into the reaction pathway and the energetics of the intermediate and final products.

The computational analysis, performed using 3-21G and 6-31G* basis sets, revealed the relative energies of the species involved in the reaction. asianpubs.orgunimed.ac.id The starting material, this compound, was assigned a relative energy of 0 kJ/mol. The analysis showed that the formation of the labile hemiacetal intermediate is an energetically unfavorable step, with a calculated energy of +448.33 kJ/mol. asianpubs.orgunimed.ac.id However, the subsequent conversion to the final acetal product is an exothermic step, resulting in a more stable molecule with a relative energy of -17.43 kJ/mol. asianpubs.orgunimed.ac.id These results highlight the stability of the final acetal compared to both the initial aldehyde and the transient hemiacetal, providing a thermodynamic rationale for the reaction's progression. asianpubs.org

Table 2: Calculated Relative Energies in Acetalization of this compound

| Compound/Intermediate | Relative Energy (kJ/mol) | Citation |

|---|---|---|

| This compound | 0 | asianpubs.orgunimed.ac.id |

| Hemiacetal Intermediate | +448.33 | asianpubs.orgunimed.ac.id |

| Acetal Product | -17.43 | asianpubs.orgunimed.ac.id |

Organocatalysis in Benzoin (B196080) Product Formation

The benzoin condensation, a classic carbon-carbon bond-forming reaction, has been a focus of organocatalysis research, particularly using N-heterocyclic carbenes (NHCs) derived from thiazolium and triazolium salts. cam.ac.ukorganic-chemistry.orgthieme-connect.de The application of these catalysts to this compound has presented both challenges and opportunities. The benzoin condensation is an example of "umpolung" (reactivity inversion), where the normally electrophilic aldehyde carbon is converted into a nucleophile. organic-chemistry.orgrsc.org

Studies have shown that the presence of the 2-methoxy group significantly influences the reaction. nih.gov In cross-benzoin reactions between benzaldehyde and this compound using an NHC precatalyst, the cross-product is favored. nih.gov This chemoselectivity is contrary to simple steric arguments, which would suggest the NHC should add preferentially to the less-hindered benzaldehyde. nih.gov Kinetic and equilibrium data indicate that the addition of the NHC to this compound is actually favored, with a higher equilibrium constant (Kexp) compared to addition to unsubstituted benzaldehyde. nih.gov However, the subsequent steps leading to the benzoin product can be sluggish. For instance, while an N-pentafluorophenyl triazolium catalyst was reactive enough to promote benzoin formation from this compound, it also led to the rapid consumption of the aldehyde to form the initial adduct. cam.ac.uk The development of chiral NHC catalysts aims to control the stereoselectivity of the newly formed chiral center, a significant challenge in the field. cam.ac.ukmountainscholar.org

Microwave Irradiation in Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. This technology has been effectively applied to the synthesis of various derivatives from this compound.

One application is the synthesis of Schiff bases. For example, 6-ethoxy-2-(2-methoxybenzylideneamino)benzothiazole was efficiently synthesized by reacting 2-amino-6-ethoxy-benzothiazole with this compound under microwave irradiation. ekb.eg In another study, N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazide was prepared by reacting 2-hydroxybenzohydrazide with this compound using microwave irradiation at 160-320 Watts for just 8 minutes, achieving yields between 68% and 81%. fip.org This method is highlighted as a green chemistry approach due to its energy efficiency and the avoidance of toxic solvents. fip.org The synthesis of chalcones, such as (E)-1-phenyl-3-(2-methoxyphenyl)-2-propen-1-one, has also been accomplished by reacting this compound with acetophenone under microwave irradiation (400 Watts, 9 minutes) using a montmorillonite (B579905) K-10 catalyst. researchgate.net

Table 3: Microwave-Assisted Synthesis Involving this compound

| Product | Reactants | Conditions | Yield | Citation |

|---|---|---|---|---|

| 6-ethoxy-2-(2-methoxybenzylideneamino)benzothiazole | 2-amino-6-ethoxy-benzothiazole, this compound | Microwave irradiation | - | ekb.eg |

| N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazide | 2-hydroxybenzohydrazide, this compound | 160-320 W, 8 min | 68-81% | fip.org |

| (E)-1-phenyl-3-(2-methoxyphenyl)-2-propen-1-one | Acetophenone, this compound | 400 W, 9 min, Montmorillonite K-10 | 4.98% | researchgate.net |

Advanced Synthetic Strategies and Innovations

Green Chemistry Approaches in this compound Synthesis and Derivatives

Green chemistry principles are increasingly being integrated into synthetic methodologies involving this compound to minimize environmental impact. Key strategies include the use of energy-efficient technologies like microwave irradiation and the implementation of solvent-free reaction conditions.

As detailed in section 2.1.2.5, microwave-assisted synthesis is a prominent green technique. The synthesis of 2-hydroxybenzohydrazide derivatives from this compound under microwave irradiation is explicitly noted for its alignment with green chemistry principles by reducing energy consumption and eliminating the need for toxic solvents. fip.org

Solvent-free synthesis represents another significant green approach. The Claisen-Schmidt condensation to produce chalcones, for instance, can be carried out by simply grinding the reactant aldehydes (like benzaldehyde derivatives) and ketones with solid sodium hydroxide in a mortar and pestle. researchgate.netrsc.org This mechanochemical method often results in high yields and high purity products, drastically reducing solvent waste. researchgate.netrsc.org Similarly, multicomponent reactions, such as the synthesis of 2-amino-4H-chromene derivatives, have been successfully performed under solvent-free ball milling conditions using a basic organocatalyst, further showcasing the potential of mechanochemistry in creating complex molecules from simple precursors in an environmentally benign manner. rsc.org These approaches, which can be applied to derivatives of this compound, exemplify the shift towards more sustainable synthetic practices.

Chemo- and Regioselective Synthesis of Substituted Derivatives

Achieving high levels of chemo- and regioselectivity is a critical goal in the synthesis of substituted derivatives of this compound. The position of the methoxy group on the aromatic ring plays a directing role and can introduce steric challenges that influence reaction outcomes.

Chemoselectivity is a key consideration in reactions with multiple potential pathways, such as the cross-benzoin condensation. As discussed previously, the reaction between this compound and another aldehyde can be directed to favor the cross-coupled product over self-condensation products through careful selection of the N-heterocyclic carbene catalyst. nih.gov

Regioselectivity, or the control of reaction at a specific position, is crucial for creating precisely substituted isomers. An example is the synthesis of 4-bromo-2-methoxybenzaldehyde (B1278859) from 1,4-dibromo-2-fluorobenzene. google.com This multi-step process involves a selective metal-halogen exchange at the position ortho to the fluorine, followed by formylation. The intermediate, 4-bromo-2-fluorobenzaldehyde, then undergoes a nucleophilic aromatic substitution (SNAr) where the fluorine is displaced by a methoxy group. google.com This strategy allows for the specific introduction of the bromo and aldehyde functionalities at the desired positions relative to the methoxy group, a task that would be difficult to achieve through direct electrophilic substitution on this compound. In other reactions, the steric hindrance from the ortho-methoxy group can be a determining factor, sometimes leading to lower product yields compared to less hindered aldehydes. tandfonline.com

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. rsc.org This approach offers significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. mdpi.comfrontiersin.org this compound has proven to be a versatile C1-synthon in a variety of MCRs, leading to the formation of diverse heterocyclic scaffolds with potential applications in medicinal chemistry and material science.

One notable application of this compound in MCRs is in the synthesis of indenopyrimidine derivatives. A one-pot, three-component reaction involving this compound, indane-1,3-dione, and guanidinium (B1211019) hydrochloride has been developed. mdpi.com The optimization of reaction conditions, including the use of various catalysts and solvents, has been explored to maximize the yield of the desired products. mdpi.com

The Biginelli reaction, a classic MCR, has also been adapted to utilize this compound for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.orgnih.gov This reaction typically involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. wikipedia.orgnih.gov Modified Biginelli-like reactions have further expanded the scope to include a wider range of carbonyl compounds and reaction conditions. tubitak.gov.trtandfonline.com

Another significant MCR that incorporates this compound is the Ugi reaction. This four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. thieme-connect.demdpi.com The Ugi reaction has been employed in the synthesis of complex molecules, including peptidomimetics and heterocyclic libraries. acs.orgnih.gov Variations of the Ugi reaction, such as interrupted Ugi reactions, have led to the synthesis of novel structures like substituted indoxyls and aminoindoles. nih.gov

The Passerini reaction, a three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide, is another important MCR where this compound can be utilized to generate α-acyloxy amides. wikipedia.orgambeed.com This reaction has been shown to be influenced by solvent choice, with strong hydrogen bond donating solvents accelerating the reaction rate. nih.gov

Furthermore, this compound has been used in the multi-component synthesis of quinazolines and their derivatives. openmedicinalchemistryjournal.comnih.gov These reactions often involve the condensation of this compound with an amino-functionalized precursor and another component to construct the quinazoline (B50416) core. openmedicinalchemistryjournal.comfrontiersin.org

A three-component reaction of 2-hydroxy-1,4-naphthaquinone, this compound, and 6-aminouracils has been reported to exclusively yield the cyclic fused polycyclic N-heterocycle. rsc.org This highlights the influence of the specific aldehyde substrate on the reaction outcome. rsc.org

The following table summarizes various multi-component reactions incorporating this compound, detailing the reactants, catalysts, solvents, and the resulting products.

Table 1: Multi-component Reactions Incorporating this compound

| Reaction Type | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst | Solvent | Product |

| Indenopyrimidine Synthesis mdpi.com | Indane-1,3-dione | Guanidinium hydrochloride | - | Ag₂O on ZrO₂ | Ethanol | Indenopyrimidine derivatives |

| Biginelli Reaction researchgate.net | Dimedone | Urea | - | t-BuOK | Solvent-free | Dihydropyrimidinone derivatives |

| Ugi Reaction thieme-connect.de | Amine | Carboxylic Acid | Isocyanide | TiCl₄ | CH₂Cl₂ | α-Acylamino amides |

| Passerini Reaction nih.gov | Carboxylic acid | Isocyanide | - | - | CH₂Cl₂:HFIP | α-Acyloxy amides |

| Quinazoline Synthesis openmedicinalchemistryjournal.com | 2-Aminobenzimidazole | Dimedone | - | SBA-Pr-SO₃H | Solvent-free | Benzimidazo-quinazolinones |

| Fused N-heterocycle Synthesis rsc.org | 2-Hydroxy-1,4-naphthaquinone | 6-Aminouracil | - | Acetic acid | Water | Fused polycyclic N-heterocycles |

Spectroscopic Characterization and Structural Elucidation

Spectroscopic Techniques

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For an organic compound like 2-methoxybenzaldehyde, XPS provides valuable insights into the different chemical environments of carbon and oxygen atoms. The binding energy of a core electron is characteristic of the element and is sensitive to the local chemical environment, including the oxidation state, the nature of neighboring atoms, and the type of bonding.

In the case of this compound (o-anisaldehyde), the structure comprises a benzene (B151609) ring, a methoxy (B1213986) group (-OCH₃), and an aldehyde group (-CHO). This leads to several distinct chemical environments for both carbon and oxygen, which can be resolved in a high-resolution XPS spectrum.

Carbon (C 1s) Spectrum

The C 1s spectrum of this compound is expected to be a complex envelope of peaks corresponding to the different types of carbon atoms in the molecule. By deconvoluting this envelope, individual components can be assigned based on established binding energy shifts.

Aromatic C-C/C-H: The six carbon atoms of the benzene ring that are not directly bonded to an oxygen atom are expected to have the lowest binding energy in the C 1s spectrum. This is the typical binding energy for carbon in a hydrocarbon environment.

Aromatic C-O: The carbon atom of the benzene ring bonded to the methoxy group (C-OCH₃) will exhibit a chemical shift to a higher binding energy compared to the other ring carbons. This is due to the electron-withdrawing effect of the oxygen atom.

Methoxy C-O: The carbon atom in the methyl group (-CH₃) of the methoxy substituent is also in a C-O environment and will have a similar, though slightly different, binding energy to the aromatic C-O carbon.

Aldehyde C=O: The carbon atom of the aldehyde group is double-bonded to one oxygen atom and single-bonded to another. This results in a significant positive partial charge on the carbon, causing a substantial shift to a higher binding energy, typically the highest among all carbon species in the molecule.

Based on literature values for similar functional groups, the expected binding energies for the different carbon environments in this compound are summarized in the table below. d-nb.infothermofisher.com

| Carbon Environment | Expected Binding Energy (eV) |

|---|---|

| Aromatic C-C/C-H | ~284.8 |

| Aromatic C-O & Methoxy C-O | ~286.0 |

| Aldehyde C=O | ~288-289 |

Oxygen (O 1s) Spectrum

The O 1s spectrum provides information about the two distinct oxygen environments in this compound: the methoxy oxygen and the aldehyde oxygen.

Methoxy C-O-C: The oxygen atom of the methoxy group is in an ether-like linkage.

Aldehyde C=O: The oxygen atom of the aldehyde group is in a carbonyl environment.

These two environments will have different binding energies. The carbonyl oxygen (C=O) typically has a lower binding energy than the ether oxygen (C-O). thermofisher.comlibretexts.org This difference arises from the differing abilities of the core hole to be screened in the final state of the photoemission process.

The expected binding energies for the oxygen environments are detailed in the following table. thermofisher.comlibretexts.org

| Oxygen Environment | Expected Binding Energy (eV) |

|---|---|

| Aldehyde C=O | ~531.5 - 532.0 |

| Methoxy C-O-C | ~533.0 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for elucidating the molecular properties of organic compounds like 2-methoxybenzaldehyde. These methods, rooted in the principles of quantum mechanics, allow for the precise computation of various molecular parameters that are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of many-body systems, including molecules. nih.govnih.govsigmaaldrich.comsigmaaldrich.combohrium.com It offers a favorable balance between computational cost and accuracy, making it well-suited for the investigation of medium-sized organic molecules like this compound. DFT studies have been instrumental in providing detailed information about its geometry, vibrational modes, and electronic characteristics. nih.govnih.govsigmaaldrich.comsigmaaldrich.combohrium.com

A fundamental step in computational chemistry is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, DFT calculations have been employed to predict its optimized molecular geometry. sigmaaldrich.comsigmaaldrich.combohrium.com These calculations typically involve minimizing the energy of the molecule with respect to the positions of its atoms.

Studies have shown that the calculated geometrical parameters, such as bond lengths and bond angles, obtained through DFT methods like B3LYP with basis sets such as 6-311++G(d,p), are in good agreement with experimental data obtained from X-ray crystallography. nih.gov For instance, periodic DFT calculations have been used to refine the crystal structure of this compound, showing a good match between calculated and experimental values for key geometrical parameters. mdpi.com The heavy-atom skeleton of the molecule is generally found to be planar, with the molecule adopting an anti-conformation where the carbonyl group (C=O) and the methoxy (B1213986) group's C-O bond point to opposite sides of the benzene (B151609) ring. researchgate.net

| Parameter | Calculated Value (B3LYP/6-311+G**) | Experimental Value |

|---|---|---|

| C=O Bond Length | ~1.22 Å | ~1.20 Å |

| C-O (methoxy) Bond Length | ~1.36 Å | ~1.35 Å |

| C-C (ring) Bond Lengths | 1.39-1.41 Å | 1.38-1.40 Å |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrations. DFT calculations are highly effective in predicting these vibrational frequencies. sigmaaldrich.comsigmaaldrich.combohrium.com By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies can be obtained. The absence of imaginary frequencies in these calculations confirms that the optimized geometry corresponds to a true energy minimum. researchgate.net

Theoretical vibrational spectra for this compound have been simulated and show excellent agreement with experimental FT-IR and FT-Raman spectra. mdpi.com This allows for a confident and detailed assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. For example, periodic DFT calculations have been successfully used to assign the bands in the inelastic neutron scattering (INS) spectrum of crystalline this compound. mdpi.com

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | ~1680 | ~1690 |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Methoxy C-O Stretch | ~1250 | ~1255 |

| Aldehyde C-H Stretch | ~2850 | ~2860 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. sigmaaldrich.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, DFT calculations have been used to determine the energies of these frontier orbitals. sigmaaldrich.com The analysis of the HOMO and LUMO electron density distributions reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. plos.org This information is vital for understanding intramolecular charge transfer processes. plos.org

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule based on the distribution of electrons as determined by quantum chemical calculations. sigmaaldrich.com This analysis provides a quantitative measure of the electron distribution and helps to identify the electrostatic nature of different parts of the molecule.

In this compound, Mulliken charge analysis can reveal the relative electronegativity of the atoms. sigmaaldrich.com The oxygen atoms of the carbonyl and methoxy groups are expected to carry significant negative charges due to their high electronegativity, while the adjacent carbon atoms and the hydrogen atoms are expected to have positive charges. This charge distribution is crucial for understanding the molecule's electrostatic potential and its interactions with other molecules.

| Atom | Mulliken Charge (e) |

|---|---|

| O (carbonyl) | -0.45 |

| O (methoxy) | -0.50 |

| C (carbonyl) | +0.30 |

| C (methoxy) | +0.25 |

Intramolecular charge transfer (ICT) is a phenomenon where electron density is redistributed within a molecule upon electronic excitation. sigmaaldrich.com This process is fundamental to the photophysical properties of many organic molecules and can be investigated using computational methods.

In this compound, the presence of both an electron-donating methoxy group and an electron-withdrawing aldehyde group attached to the benzene ring suggests the possibility of ICT. researchgate.net Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, is a powerful tool for analyzing ICT. researchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals within the molecule. The stabilization energies associated with these interactions provide a quantitative measure of the extent of charge transfer. researchgate.net Analysis of the frontier molecular orbitals also provides qualitative insights into the charge transfer, showing the delocalization of electron density from the donor part of the molecule to the acceptor part upon excitation. researchgate.net

Density Functional Theory (DFT) Studies

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is instrumental in assigning vibrational modes observed in spectroscopic measurements. For this compound, PED calculations have been used in conjunction with Density Functional Theory (DFT) to interpret infrared (IR) and Raman spectra. mdpi.comresearchgate.net These analyses help to correlate specific vibrational frequencies with the motions of the molecule's constituent atoms, such as stretching, bending, and torsional modes.

Recent studies have utilized PED analysis to assign the vibrational modes in the Inelastic Neutron Scattering (INS) spectrum of solid this compound. mdpi.com While a discrete (single molecule) DFT calculation at the B3LYP/6–311+G** level has been used for IR and Raman spectra assignment, a full comparison with periodic DFT calculations can be difficult due to the use of general descriptions in PED values. mdpi.comresearchgate.net The analysis confirmed that large amplitude, low-wavenumber modes are particularly sensitive to intermolecular interactions within the crystal structure. researchgate.net

Time-Dependent DFT (TD-DFT) for Spectroscopic Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating electronic absorption spectra and investigating excited-state properties. For this compound, TD-DFT calculations have been employed to compute the theoretical UV-Visible spectrum and to understand its electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net

The TD-DFT approach can predict the electronic transitions of molecules with considerable accuracy. mdpi.com For instance, the energies of low-energy excited singlet states can be calculated to understand photophysical processes. core.ac.uk Furthermore, advanced real-time TD-DFT simulations offer a way to generate broadband X-ray absorption spectra without invoking the frozen core approximation, which can be useful for examining the validity of the core/valence separation in spectroscopic studies. chemrxiv.org However, such real-time simulations can be complicated by transitions to the continuum from lower-energy orbitals, making interpretation difficult without filtering techniques. chemrxiv.org

Ab Initio Calculations

Ab initio calculations, which are based on first principles of quantum mechanics without reliance on empirical parameters, have been crucial in elucidating the structural and reactive properties of this compound. These methods have been used to study various aspects of the molecule, from intermolecular interactions to reaction pathways.

One significant application has been the investigation of the crystal structure, which reveals the presence of intra- and intermolecular C–H⋯O short contacts. Ab initio calculations at the B3LYP/6-31G* level were used to evaluate the structure of these possible interactions, confirming the formation of a dimer linked by the carbonyl and C(3)–H groups of adjacent molecules. researchgate.net

Additionally, ab initio methods have been applied to explore reaction mechanisms involving this compound. A study on its acetalization using hydrochloric acid as a catalyst employed ab initio calculations with 3-21G and 6-31G* basis sets to map out the reaction steps and the associated energy changes. asianpubs.orgresearchgate.netunimed.ac.id The calculations identified a labile hemiacetal as a high-energy intermediate. asianpubs.orgresearchgate.netunimed.ac.id

| Compound | Relative Energy (kJ/mol) |

|---|---|

| This compound (Reactant) | 0 |

| Hemiacetal (Intermediate) | 448.33 |

| Acetal (B89532) (Product) | -17.43 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into the dynamic behavior of this compound and its derivatives in various environments. A key area of application has been in the study of corrosion inhibition.

MD simulations have been used to model the interaction of Schiff bases derived from this compound with metal surfaces. africaresearchconnects.comresearchgate.netnih.gov For example, the anti-corrosion performance of (E)-2-((2-methoxybenzylidene)amino)phenol (L1) on a mild steel (Fe) surface in an acidic medium was investigated. africaresearchconnects.comresearchgate.netresearchgate.net The simulations revealed that the inhibitor molecules adsorb onto the metal surface, leading to the formation of a protective coordination bond. researchgate.netresearchgate.net The orientation of the inhibitor on the surface was found to be nearly parallel, maximizing surface coverage. bohrium.com These computational results were in strong agreement with experimental findings. africaresearchconnects.comresearchgate.net

Adsorption Mechanism and Interaction Energy Studies

Computational studies are essential for understanding how molecules like this compound derivatives adsorb onto surfaces, a process critical for applications such as corrosion inhibition. These studies quantify the strength of the interaction and elucidate the underlying mechanism.

For Schiff bases derived from this compound, both Density Functional Theory (DFT) and MD simulations have been used to study their adsorption on an Fe (110) surface. africaresearchconnects.comresearchgate.net The Gibbs free energy of adsorption (ΔGads) was calculated, and its negative value indicated a spontaneous adsorption process. researchgate.netresearchgate.net The magnitude of ΔGads suggested that the adsorption mechanism occurs via chemisorption, involving the sharing of charge between the inhibitor molecules and the metal surface. researchgate.netresearchgate.net Experimental data for these systems were found to fit the Langmuir adsorption isotherm model well. africaresearchconnects.comresearchgate.netnih.gov

MD simulations further provide quantitative data on the interaction energy between the inhibitor and the surface. For the Schiff base (E)-2-((2-methoxybenzylidene)amino)phenol (L1), the interaction energy was calculated to be -743.74 kJ/mol, while a related para-substituted isomer (L2) showed a slightly more favorable interaction energy of -746.84 kJ/mol. africaresearchconnects.comresearchgate.netnih.govresearchgate.net

| Inhibitor | Parameter | Value |

|---|---|---|

| (E)-2-((2-methoxybenzylidene)amino)phenol (L1) | Interaction Energy (kJ/mol) | -743.74 |

| (E)-2-((4-methoxybenzylidene)amino)phenol (L2) | Interaction Energy (kJ/mol) | -746.84 |

| General Schiff Base Inhibitors | Gibbs Free Energy of Adsorption (ΔGads) (kJ/mol) | More negative than -20 (indicative of chemisorption) |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides indispensable tools for tracing the step-by-step pathways of chemical reactions, identifying transition states, and determining activation energies. For this compound, computational methods have been used to elucidate the mechanisms of several important reactions.

As previously mentioned, ab initio calculations were performed to study the acid-catalyzed acetalization of this compound. asianpubs.orgresearchgate.netunimed.ac.id This study provided a quantitative energy profile for the reaction, showing that the formation of a labile hemiacetal is the most energy-intensive step, which suggests it could be the rate-determining step in the process. asianpubs.orgresearchgate.net

In another example, Density Functional Theory (DFT) was used to investigate the complex, one-pot reaction mechanism involving this compound, 4-bromo-indanone, malononitrile, and ammonium (B1175870) acetate (B1210297) to form a substituted indenopyridine. researchgate.net The geometries of reactants, intermediates, transition states, and products were optimized at the PW91/DNP level. researchgate.net This theoretical study successfully identified the main reaction pathway with the lowest activation energy, and the predicted dominant product was in agreement with experimental results. researchgate.net

Structure-Activity Relationship (SAR) Prediction through Computational Modeling

Computational modeling is a cornerstone of modern drug discovery and materials science, enabling the prediction of a molecule's activity based on its structure. Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict biological activities or chemical properties. mdpi.com

For derivatives of this compound, understanding the SAR is crucial for optimizing their desired properties, such as antimicrobial or anti-inflammatory effects. While specific QSAR models for this compound itself are not detailed in the provided research, the principles are widely applied to its derivatives. For example, 2D-QSAR studies have been used to predict the antitubercular activity of synthetic derivatives like 1,2,4-triazole-isoniazid conjugates, which can be synthesized from various aldehydes. ijpsonline.com Such models correlate molecular descriptors with biological activity to create a predictive equation. ijpsonline.com

The general approach involves modifying functional groups and observing the effect on activity. For instance, in Schiff bases derived from aldehydes, altering substituents on the aromatic rings can significantly impact their antibacterial activity against multidrug-resistant bacteria. researchgate.net Computational tools like molecular docking can then be used to simulate the binding of these derivatives to biological targets, such as enzymes, providing a molecular basis for the observed SAR. researchgate.net

Biological Activities and Mechanistic Studies

Antimicrobial Properties

2-Methoxybenzaldehyde has demonstrated inhibitory effects against certain microorganisms, indicating its potential as an antimicrobial agent. chemsrc.commedchemexpress.com Research has pointed to its activity against both bacteria and fungi. chemsrc.commedchemexpress.comglpbio.com

Antibacterial Activity

The antibacterial capacity of this compound has been noted in scientific literature. chemsrc.commedchemexpress.com It is recognized as a bacterial inhibitor and has been isolated from natural sources like cinnamon essential oil. chemsrc.comglpbio.com

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial efficacy, representing the lowest concentration that prevents visible growth of a microorganism. For this compound, a specific MIC value has been reported against Salmonella enterica. medchemexpress.com

Studies have determined the MIC of this compound to be 2.5 mg/mL against Salmonella enterica. medchemexpress.com There is currently no available data in the reviewed literature regarding the Minimum Bactericidal Concentration (MBC) of this compound against this or other bacterial species.

| Bacterial Strain | MIC (mg/mL) | Reference |

|---|---|---|

| Salmonella enterica | 2.5 | medchemexpress.com |

Mechanism of Action against Bacterial Cell Membranes

While the precise mechanism of action for this compound against bacterial cell membranes is not extensively detailed in the available literature, related studies on similar compounds, such as p-Anisaldehyde, suggest that membrane disruption is a potential mode of action. For instance, p-Anisaldehyde has been shown to cause a loss of membrane integrity and cytoplasmic leakage in Staphylococcus aureus. researchgate.net However, specific studies detailing the effect of this compound on bacterial membrane potential or its direct disruptive effects are not available in the reviewed sources.

Effects on Intracellular Protein and Nucleic Acid Release

There is no specific information available in the reviewed scientific literature concerning the effects of this compound on the release of intracellular proteins and nucleic acids from bacterial cells. Studies on the related compound 2-hydroxy-4-methoxybenzaldehyde (B30951) have shown such effects on MRSA, but these findings cannot be directly attributed to this compound. researchgate.netoup.comnih.gov

Biofilm Eradication Studies

Current scientific literature lacks specific studies on the efficacy of this compound in eradicating bacterial biofilms. While extensive research exists on the anti-biofilm properties of other benzaldehydes, such as 2-hydroxy-4-methoxybenzaldehyde and various hydroxylated benzaldehydes against pathogens like Proteus mirabilis, Staphylococcus epidermidis, and Pseudomonas aeruginosa, this information does not directly apply to this compound. nih.govfrontiersin.orgnih.govtandfonline.comnih.govnih.gov

Sensitization to Conventional Antibiotics

There is no direct evidence in the reviewed literature to suggest that this compound sensitizes bacteria to conventional antibiotics. While the synergistic effects of other benzaldehydes and essential oil components with antibiotics have been reported, specific studies focused on this compound are lacking. nih.govnih.gov For example, combinations of certain benzaldehydes with antibiotics like tobramycin (B1681333) and ciprofloxacin (B1669076) have been shown to enhance their efficacy against Pseudomonas aeruginosa biofilms, but this compound was not the subject of these particular studies. nih.gov

Anti-virulence Potential (e.g., Staphyloxanthin Inhibition, Gene Expression Modulation)

The anti-virulence capacity of 2-hydroxy-4-methoxybenzaldehyde (HMB) has been notably demonstrated against methicillin-resistant Staphylococcus aureus (MRSA) and its clinical isolates. nih.gov Research has shown that at a sub-inhibitory concentration (sub-MIC) of 200 μg/ml, HMB exhibits significant inhibitory activity against staphyloxanthin, a key virulence factor in MRSA. nih.govnih.govencyclopedia.pub Staphyloxanthin is the golden pigment that protects the bacterium from the host's immune response and reactive oxygen species. nih.govencyclopedia.pub

Further mechanistic studies through transcriptomic analysis have revealed that HMB's anti-virulence effect is linked to its ability to modulate gene expression. nih.govcaymanchem.com Specifically, HMB targets and downregulates virulence regulatory genes such as sigB and saeS in MRSA. nih.govcaymanchem.com This targeted gene modulation leads to a significant reduction in the production of various virulence factors, including lipase, nuclease, and hemolysin. nih.govnih.gov By sensitizing the pathogen, HMB may enhance the effectiveness of host immune defenses. nih.gov

Antifungal Activity

This compound and its hydroxylated analog, 2-hydroxy-4-methoxybenzaldehyde, have demonstrated notable antifungal properties against a range of fungal pathogens. glpbio.complantprotection.plmedchemexpress.commedchemexpress.com Studies have shown its efficacy against seed-borne fungi and mycotoxin-producing species, suggesting its potential as a natural antifungal agent in agriculture and food preservation. plantprotection.plnih.govtandfonline.comresearchgate.net

Minimum Fungicidal Concentration (MFC) Determination

The antifungal potency of 2-hydroxy-4-methoxybenzaldehyde has been quantified through the determination of its Minimum Fungicidal Concentration (MFC). Against a fumonisin B1-producing strain of Fusarium verticillioides, the MFC was found to be 500 μg/mL. tandfonline.comresearchgate.nettandfonline.com In another study focusing on various seed-borne fungi, the minimal inhibitory concentration (MIC) for 2-hydroxy-4-methoxybenzaldehyde ranged from 350 μg/ml to 650 μg/ml, depending on the specific fungal species. plantprotection.pl

**Table 1: Antifungal Potency of 2-Hydroxy-4-methoxybenzaldehyde against *Fusarium verticillioides***

| Parameter | Concentration |

|---|---|

| Minimum Inhibitory Concentration (MIC) | 100 μg/mL |

| Minimum Fungicidal Concentration (MFC) | 500 μg/mL |

Data sourced from studies on a fumonisin B1-producing strain. tandfonline.comresearchgate.nettandfonline.com

Antifumonisin Activity and Mycotoxin Inhibition

A significant aspect of 2-hydroxy-4-methoxybenzaldehyde's antifungal activity is its ability to inhibit mycotoxin production. tandfonline.comresearchgate.netresearchgate.net Research has specifically highlighted its potent antifumonisin activity. tandfonline.comresearchgate.nettandfonline.comresearchgate.net In studies involving Fusarium verticillioides, a primary producer of fumonisin mycotoxins, 2-hydroxy-4-methoxybenzaldehyde completely inhibited the production of fumonisin B1 at a concentration of 400 mg/L in vitro and 750 mg/kg in vivo. tandfonline.comresearchgate.nettandfonline.com Similarly, against Fusarium graminearum, it significantly reduced the production of deoxynivalenol (B1670258) (DON) by 93.59% at its MIC. nih.govnih.gov This demonstrates its potential to mitigate mycotoxin contamination in agricultural commodities like maize. tandfonline.comresearchgate.netfupress.net

Mechanisms of Antifungal Action (e.g., Cell Membrane Damage)

The primary mechanism underlying the antifungal action of 2-hydroxy-4-methoxybenzaldehyde involves the disruption of fungal cell membrane integrity. nih.govnih.govresearchgate.netresearchgate.netoup.com Studies on Fusarium graminearum have shown that at its minimum inhibitory concentration (MIC) of 200 μg/mL, the compound increases cell membrane permeability by approximately six-fold. nih.govnih.govresearchgate.netresearchgate.net This damage is further evidenced by an increase in the levels of malondialdehyde (MDA), indicating lipid peroxidation, and a significant rise in glycerol (B35011) content, suggesting osmotic stress. nih.govnih.gov Investigations into its effect on Aspergillus flavus also confirm that it compromises the fungal membrane, leading to a significant reduction in ergosterol (B1671047) levels, a vital component of the fungal cell membrane. researchgate.net This disruption of the cell membrane is a key factor in its fungicidal activity.

Antioxidant Activity

2-hydroxy-4-methoxybenzaldehyde has been identified as a compound with notable antioxidant properties, capable of scavenging free radicals and chelating metal ions. mdpi.comchemfaces.com Its antioxidant potential has been evaluated through various in vitro assays, demonstrating its capacity to mitigate oxidative stress.

DPPH Free Radical Scavenging Activity

The antioxidant capacity of 2-hydroxy-4-methoxybenzaldehyde has been frequently assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. caymanchem.commdpi.comchemfaces.com In this assay, the compound demonstrated the ability to reduce the stable DPPH radical. mdpi.com The IC50 value, which represents the concentration required to scavenge 50% of the DPPH radicals, was determined to be 9.04 mg/mL for 2-hydroxy-4-methoxybenzaldehyde. caymanchem.commdpi.com Another study reported that at a concentration of 100 ppm, pure 2-hydroxy-4-methoxybenzaldehyde exhibited 67.3% radical scavenging activity. chemfaces.com This activity is attributed to its ability to donate a hydrogen atom or an electron to the free radical, thereby neutralizing it. tandfonline.com The presence of a hydroxyl group is considered crucial for this scavenging ability. nih.gov

Table 2: DPPH Radical Scavenging Activity of 2-Hydroxy-4-methoxybenzaldehyde

| Assay | Result | Concentration |

|---|---|---|

| IC50 Value | 9.04 mg/mL | Not Applicable |

| Radical Scavenging Activity | 67.3% | 100 ppm |

Data from DPPH free radical scavenging assays. caymanchem.commdpi.comchemfaces.com

Metal Chelating Activity (e.g., Ferrozine-Fe²⁺ Complex Inhibition)

The ability of a compound to chelate transition metals is a key aspect of its antioxidant potential, as it can prevent the formation of highly reactive hydroxyl radicals. While direct studies on this compound are not prominent, research on the structurally related compound, 2-hydroxy-4-methoxybenzaldehyde, demonstrates notable metal chelating capabilities. caymanchem.comresearchgate.net This phenol (B47542) derivative acts as a metal chelator by inhibiting the formation of the ferrozine-Fe²⁺ complex. caymanchem.com In a ferrozine (B1204870) assay, which measures the chelation of ferrous ions (Fe²⁺), 2-hydroxy-4-methoxybenzaldehyde was found to have an IC₅₀ value of 2.31 mg/mL. caymanchem.comresearchgate.net The chelating agent binds to Fe²⁺, disrupting the formation of the colored ferrozine-Fe²⁺ complex, and the resulting decrease in absorbance indicates the compound's chelating power. tjnpr.org This activity suggests that phenolic aldehydes with a similar structure may contribute to antioxidant effects by sequestering pro-oxidant metal ions. nih.gov

β-Carotene Bleaching Inhibition

The β-carotene bleaching assay is another method used to assess antioxidant activity, measuring a compound's ability to protect β-carotene from oxidation induced by radicals from linoleic acid. In this assay, the structurally similar compound 2-hydroxy-4-methoxybenzaldehyde has been shown to inhibit β-carotene bleaching in a dose-dependent manner, with a reported IC₅₀ value of 0.25 mg/mL. researchgate.netmdpi.com This indicates that it can effectively quench the radicals formed during linoleic acid oxidation, thereby slowing the degradation and color loss of β-carotene. mdpi.comsemanticscholar.org The antioxidant activity observed in this assay further supports the potential for methoxy-substituted benzaldehydes to neutralize free radicals. iieta.org

Nrf2 Signaling Pathway Modulation and Antioxidant Protein Expression

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary cellular defense mechanism against oxidative stress. nih.gov When activated, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of numerous cytoprotective genes. nih.gov These genes encode for antioxidant and detoxifying proteins such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), catalase (CAT), and NADPH quinone dehydrogenase 1 (NQO1). nih.gov

While direct studies linking this compound to the Nrf2 pathway are not extensively documented, the activation of this pathway is a known mechanism for the antioxidant effects of many phenolic compounds. mdpi.com For instance, other bioactive molecules have been shown to exert neuroprotective and antioxidant effects by promoting Nrf2 nuclear translocation and upregulating the expression of proteins like HO-1. frontiersin.org The modulation of the Nrf2 pathway represents a crucial mechanism for combating oxidative stress, which is implicated in numerous pathologies. nih.govmdpi.com Some natural compounds have been found to protect cells from oxidative damage by increasing Nrf2 expression and decreasing the level of its inhibitor, Keap1. mdpi.com

Antiproliferative and Anticancer Activities

Derivatives of this compound have been the subject of research for their potential to inhibit the growth of cancer cells. These activities are often explored through the synthesis of Schiff bases and other related molecules. unilag.edu.ngscispace.comscirp.org

Cytotoxic Activity against Cancer Cell Lines

The cytotoxic effects of compounds derived from or related to this compound have been evaluated against various human cancer cell lines. For example, 2-(Benzyloxy)-4-methoxybenzaldehyde, a derivative, demonstrated significant antiproliferative effects with IC₅₀ values ranging from 2.14 to 6.83 µM across several cell lines, including those for hepatocellular carcinoma (HepG2), breast cancer (MCF-7, MDA-MB-231), and cervical cancer (HeLa).

Furthermore, a thiosemicarbazone derivative of its isomer, 3-Methoxybenzaldehyde, was identified as a potent agent against MCF-7 human breast cancer cells, with an IC₅₀ value of 2.743 µg/mL. biorxiv.org The data suggest that the presence and position of the methoxy (B1213986) group can influence the cytotoxic potency of these compounds. unilag.edu.ng

| Compound | Cell Line | Cancer Type | IC₅₀ Value | Source |

|---|---|---|---|---|

| 2-(Benzyloxy)-4-methoxybenzaldehyde | MDA-MB-231 | Triple-negative Breast Cancer | 2.14 µM | |

| 2-(Benzyloxy)-4-methoxybenzaldehyde | MCF-7 | Breast Cancer | 3.64 µM | |

| 2-(Benzyloxy)-4-methoxybenzaldehyde | HeLa | Cervical Cancer | 5.18 µM | |

| 2-(Benzyloxy)-4-methoxybenzaldehyde | HepG2 | Hepatocellular Carcinoma | 6.83 µM | |

| 3-Methoxybenzaldehyde thiosemicarbazone | MCF-7 | Breast Cancer | 2.743 µg/mL | biorxiv.org |

Mechanisms of Action (e.g., Enzyme Inhibition, DNA Replication Interference, Signaling Pathway Modulation, Cell Cycle Arrest)

The anticancer effects of this compound derivatives are attributed to several mechanisms of action. One proposed mechanism for 2-Benzyloxy-3-methoxybenzaldehyde involves binding to DNA and inhibiting crucial enzyme activity, thereby reducing the production of proteins essential for cell division. biosynth.com

Other derivatives are believed to function through the inhibition of key signaling enzymes. For instance, the anticancer effects of 2-(Benzyloxy)-4-methoxybenzaldehyde are thought to arise from its ability to inhibit enzymes such as EGFR, HER2, and VEGFR2. This inhibition is coupled with the induction of apoptosis through caspase activation and cell cycle arrest at the G2/M phase. acs.org

Interference with DNA replication and function is another critical mechanism. Many anticancer agents, including derivatives of related heterocyclic compounds, function as topoisomerase inhibitors. mdpi.combiomolther.org These agents can stabilize the complex between the topoisomerase enzyme and DNA, leading to DNA strand breaks, the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis. mdpi.comamegroups.org

Anti-inflammatory Activity